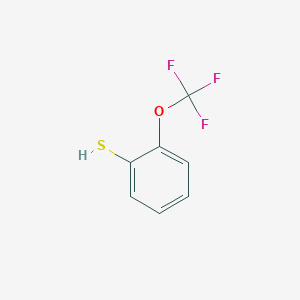

2-(Trifluoromethoxy)thiophenol

説明

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)-1,2-dihydro-4H-thieno[2,3-c]chromen-4-ones from 2-trifluoromethylchromones and ethyl mercaptoacetate involves a redox reaction in the presence of triethylamine, leading to high yields of desired products. This method highlights the reactivity and versatility of trifluoromethylated thiophenols in synthetic chemistry (Sosnovskikh et al., 2003). Additionally, the electrochemical trifluoromethylation of thiophenols without metal catalysts or oxidants showcases a mild and efficient approach to introduce trifluoromethyl groups to thiophenol substrates, offering moderate to good yields and scalability (Zhu et al., 2021).

Molecular Structure Analysis

Gas-phase electron diffraction studies on 2-trifluoromethylphenol have revealed intricate details about the molecular structure, including bond lengths and angles, and the presence of weak intramolecular bifurcated hydrogen bonding. These findings indicate the significant influence of the trifluoromethyl group on the molecular conformation and stability of related compounds (Kovacs & Hargittai, 1998).

Chemical Reactions and Properties

Reactions involving trifluoromethyl-containing enones with thiophenol derivatives have been shown to lead to the formation of ketosulfides or pyran derivatives, demonstrating the reactivity of trifluoromethyl groups in the presence of sulfur nucleophiles. Such reactions underscore the potential for generating diverse chemical structures from 2-(Trifluoromethoxy)thiophenol derivatives (Nenajdenko et al., 1999).

Physical Properties Analysis

The physical properties, such as thermal stability and UV-vis absorption/emission spectra, of polymers containing thiophene units can be tuned by modifying the thiophene/fluorene ratio, as demonstrated in studies of hyperbranched polyfluorenes. These findings highlight the role of thiophene derivatives in affecting the material properties of polymers, with implications for their use in optoelectronic applications (Zou et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound derivatives facilitate a range of reactions, including acylations under solvent-free conditions, showcasing the versatility of these compounds in synthetic chemistry. Such reactivity makes them valuable intermediates in the synthesis of complex molecules with potential applications in various fields (Prajapti et al., 2014).

科学的研究の応用

Biological Imaging : A two-photon fluorescent probe for thiophenols, NpRb1, has been developed for biological imaging, demonstrating practical application in environmental samples and biological systems (Hong-Wen Liu et al., 2015).

Chemical Synthesis : An electrochemical trifluoromethylation of thiophenols has been developed, featuring mild conditions and moderate to good yields, and can be scaled up efficiently (Xing-Xing Zhu et al., 2021).

Environmental Monitoring : A two-photon fluorescent turn-on probe for thiophenols has been developed, useful for rapid detection and monitoring in living cells and tissues (Huiming Shang et al., 2017).

Antioxidant Studies : Thiophenols have been studied for their repairing antioxidant activity, showing the ability to repair oxidative damage to amino acids like leucine and tryptophan (Mirzam Carreon-Gonzalez et al., 2022).

Detection of Thiophenols : Various studies have developed methods for detecting thiophenols, such as reaction-based ratiometric fluorescent probes and fluorescence signaling probes, which are valuable for monitoring thiophenol levels in environmental and biological contexts (Youming Shen et al., 2020).

Safety and Hazards

将来の方向性

The future directions for “2-(Trifluoromethoxy)thiophenol” could involve further exploration of its biological properties, given the importance of trifluoromethoxylated compounds in pharmaceuticals . Additionally, the development of more efficient and economical methods for the C-H trifluoromethoxylation of arenes and heteroarenes could be a promising area of research .

特性

IUPAC Name |

2-(trifluoromethoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-7(9,10)11-5-3-1-2-4-6(5)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIRSPLZNQRPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375328 | |

| Record name | 2-(Trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175278-01-0 | |

| Record name | 2-(Trifluoromethoxy)thiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)

![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)

![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)